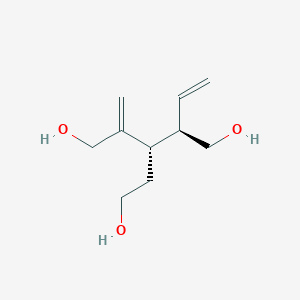
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl and vinyl groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy aldehydes or ketones.
Hydroboration-Oxidation: Adding borane to alkenes followed by oxidation to form alcohols.
Grignard Reaction: Reacting alkyl or aryl magnesium halides with carbonyl compounds to form alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: Using metal catalysts to add hydrogen to unsaturated bonds.
Continuous Flow Reactors: Employing continuous flow systems for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like PCC or KMnO₄.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Catalysts: Pd/C, PtO₂ for hydrogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers, esters, or halides.
Scientific Research Applications
Chemistry: Used as a building block for complex organic synthesis.
Biology: Potential use in biochemical studies and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: A simpler diol with two hydroxyl groups.
2-Ethenyl-3-hydroxyethyl-4-methylene-pentane: A similar compound with slight structural variations.
4-Methylene-2-hydroxyethyl-1,5-pentanediol: Another structurally related compound.
Uniqueness
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
648903-65-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2R,3S)-2-ethenyl-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,9-13H,1-2,4-7H2/t9-,10+/m0/s1 |
InChI Key |
NPRYYGAEEIFLTE-VHSXEESVSA-N |
Isomeric SMILES |
C=C[C@@H](CO)[C@H](CCO)C(=C)CO |
Canonical SMILES |
C=CC(CO)C(CCO)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















